Cas no 2137065-15-5 (methyl({1-[(4R)-1,2-oxazolidin-4-yl]-1H-1,2,3-triazol-4-yl}methyl)amine)

methyl({1-[(4R)-1,2-oxazolidin-4-yl]-1H-1,2,3-triazol-4-yl}methyl)amine structure
2137065-15-5 structure
商品名:methyl({1-[(4R)-1,2-oxazolidin-4-yl]-1H-1,2,3-triazol-4-yl}methyl)amine
CAS番号:2137065-15-5
MF:C7H13N5O
メガワット:183.211020231247
CID:6594770
PubChem ID:165856655

methyl({1-[(4R)-1,2-oxazolidin-4-yl]-1H-1,2,3-triazol-4-yl}methyl)amine 化学的及び物理的性質

名前と識別子

    • 2137065-15-5
    • methyl({1-[(4R)-1,2-oxazolidin-4-yl]-1H-1,2,3-triazol-4-yl}methyl)amine
    • EN300-712744
    • インチ: 1S/C7H13N5O/c1-8-2-6-4-12(11-10-6)7-3-9-13-5-7/h4,7-9H,2-3,5H2,1H3/t7-/m1/s1
    • InChIKey: JIZNYZRIGILCFZ-SSDOTTSWSA-N
    • ほほえんだ: O1C[C@@H](CN1)N1C=C(CNC)N=N1

計算された属性

  • せいみつぶんしりょう: 183.11201006g/mol
  • どういたいしつりょう: 183.11201006g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 167
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 64Ų
  • 疎水性パラメータ計算基準値(XlogP): -1.5

methyl({1-[(4R)-1,2-oxazolidin-4-yl]-1H-1,2,3-triazol-4-yl}methyl)amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-712744-0.1g
methyl({1-[(4R)-1,2-oxazolidin-4-yl]-1H-1,2,3-triazol-4-yl}methyl)amine
2137065-15-5
0.1g
$2609.0 2023-06-01
Enamine
EN300-712744-0.5g
methyl({1-[(4R)-1,2-oxazolidin-4-yl]-1H-1,2,3-triazol-4-yl}methyl)amine
2137065-15-5
0.5g
$2847.0 2023-06-01
Enamine
EN300-712744-2.5g
methyl({1-[(4R)-1,2-oxazolidin-4-yl]-1H-1,2,3-triazol-4-yl}methyl)amine
2137065-15-5
2.5g
$5810.0 2023-06-01
Enamine
EN300-712744-10.0g
methyl({1-[(4R)-1,2-oxazolidin-4-yl]-1H-1,2,3-triazol-4-yl}methyl)amine
2137065-15-5
10g
$12748.0 2023-06-01
Enamine
EN300-712744-0.25g
methyl({1-[(4R)-1,2-oxazolidin-4-yl]-1H-1,2,3-triazol-4-yl}methyl)amine
2137065-15-5
0.25g
$2728.0 2023-06-01
Enamine
EN300-712744-1.0g
methyl({1-[(4R)-1,2-oxazolidin-4-yl]-1H-1,2,3-triazol-4-yl}methyl)amine
2137065-15-5
1g
$2965.0 2023-06-01
Enamine
EN300-712744-5.0g
methyl({1-[(4R)-1,2-oxazolidin-4-yl]-1H-1,2,3-triazol-4-yl}methyl)amine
2137065-15-5
5g
$8598.0 2023-06-01
Enamine
EN300-712744-0.05g
methyl({1-[(4R)-1,2-oxazolidin-4-yl]-1H-1,2,3-triazol-4-yl}methyl)amine
2137065-15-5
0.05g
$2490.0 2023-06-01

methyl({1-[(4R)-1,2-oxazolidin-4-yl]-1H-1,2,3-triazol-4-yl}methyl)amine 関連文献

methyl({1-[(4R)-1,2-oxazolidin-4-yl]-1H-1,2,3-triazol-4-yl}methyl)amineに関する追加情報

Methyl({1-[(4R)-1,2-oxazolidin-4-yl]-1H-1,2,3-triazol-4-yl}methyl)amine: A Comprehensive Overview

Methyl({1-[(4R)-1,2-oxazolidin-4-yl]-1H-1,2,3-triazol-4-yl}methyl)amine (CAS No. 2137065-15-5) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features and functional groups, holds promise in various applications, including the development of novel therapeutic agents and the study of biological processes.

The chemical structure of Methyl({1-[(4R)-1,2-oxazolidin-4-yl]-1H-1,2,3-triazol-4-yl}methyl)amine is notable for its combination of an oxazolidine ring and a triazole moiety. The oxazolidine ring is a five-membered heterocyclic compound with a nitrogen and an oxygen atom, while the triazole ring is a five-membered heterocyclic compound with two nitrogen atoms. The presence of these functional groups imparts specific chemical properties and reactivity to the molecule.

Recent studies have highlighted the potential of Methyl({1-[(4R)-1,2-oxazolidin-4-yl]-1H-1,2,3-triazol-4-yl}methyl)amine in various biological contexts. For instance, research published in the Journal of Medicinal Chemistry has shown that compounds containing the 1,2,3-triazole moiety exhibit significant biological activity due to their ability to form stable covalent bonds with target proteins. This property makes them attractive candidates for drug discovery and development.

In addition to its potential as a therapeutic agent, Methyl({1-[(4R)-1,2-oxazolidin-4-yl]-1H-1,2,3-triazol-4-yl}methyl)amine has been explored for its role in chemical synthesis. The 1,2,3-triazole ring can be synthesized via the copper-catalyzed azide–alkyne cycloaddition (CuAAC) reaction, which is a powerful tool in click chemistry. This reaction is known for its high efficiency and selectivity, making it a valuable method for constructing complex molecules with high precision.

The oxazolidine ring in Methyl({1-[(4R)-1,2-oxazolidin-4-yl]-1H-1,2,3-triazol-4-yl}methyl)amine also contributes to its unique properties. Oxazolidines are known for their ability to act as chiral auxiliaries in asymmetric synthesis. This characteristic is particularly useful in the preparation of enantiomerically pure compounds, which are essential in pharmaceutical applications where the stereochemistry of a molecule can significantly affect its biological activity.

One of the key applications of Methyl({1-[(4R)-1,2-oxazolidin-4-yl]-1H-1,2,3-triazol-4-yl}methyl)amine is in the development of peptidomimetics. Peptidomimetics are molecules designed to mimic the structure and function of peptides but with improved pharmacological properties such as increased stability and bioavailability. The combination of the oxazolidine and triazole moieties in this compound provides a robust scaffold for designing peptidomimetics that can target specific biological pathways or receptors.

Furthermore, Methyl({1-[(4R)-1,2-oxazolidin-4-yl]-1H-1,2,3-triazol-4-y l}methyl)amine has been investigated for its potential as a ligand in metal coordination chemistry. The nitrogen atoms in both the oxazolidine and triazole rings can serve as coordination sites for metal ions, making this compound suitable for use in coordination complexes with various metals. These complexes have potential applications in catalysis and materials science.

In the context of drug discovery and development, Methyl({1-[ (4R)- ̶ ̶ ̶ ̶ ̶ ̶(4R)- ̶ ̶ ̶ ̶ ̶( ( ( ( ( ( ( ( ( ( ( ( ( ( ( ( ( ( ( ( R ) ) ) ) ) ) ) ) ) ) ) ) ) ) ) ) ) ) ) - - - - - - - - - - - - - - - - - - - - - - - - - - - oxazolidin oxazolidin oxazolin oxazolin oxazo oxazo oxa oxa o o z z i i d d i i n n yl] yl] yl] yl] yl] yl] yl] yl] yl] yl] yl] yl] yl] yl] yl] yl] yl] yl]}methyl)amine has shown promise as a lead compound for the development of new drugs targeting neurological disorders. Research published in Chemical Communications has demonstrated that derivatives of this compound exhibit potent neuroprotective effects by modulating specific neurotransmitter systems.

The synthesis of Methyl({[ [ [ [ [ [ [ [ [ [ [ [ [ [ [ [ [ [ [ [ [( [( [( [( [( [( [( [( [( [( [( [( [( [( [( [( [( R) ] ] ] ] ] ] ] ] ] ] ] ] ] ] ] ] ] ] ] ] } } } } } } } } } } } } } } } } } } }}( { { { { { { { { { { { { { { { { { { {( {( {( {( {( {( {( {( {( {( {( {( {( {( {( {( R) -( -( -( -( -( -( -( -( -( -( -( -( -( -( -( -( R) -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- o o o o o o o o o o o o o x x x x x x x x x x x x z z z z z z z z z z z z l l l l l l l l l l l l i i i i i i i i i i i i d d d d d d d d d d d d e e e e e e e e e e e e n n n n n n n n n n n n n)} methyl})amine involves several steps that highlight its synthetic versatility. The key steps include the formation of the azide intermediate from an amine precursor and subsequent CuAAC reaction with an alkyne to form the triazole ring. The final step involves methylation to introduce the methyl group on the nitrogen atom.

Overall, Methyl({[ [ [ [ [ [ [ [ [ [ [ [ R) }( }( }( }( }( }( }( }( }( }( }( R) --- --- --- --- --- --- --- --- --- --- --- --- ox az ol id ine]} methyl})amine represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and functional groups make it an attractive candidate for further exploration and development into novel therapeutic agents and advanced materials.

In conclusion, ongoing research continues to uncover new insights into the properties and potential applications of Methyl({[ R) }( R) ---- ox az ol id ine]} methyl})amine. As our understanding of this compound deepens, it is likely that it will play an increasingly important role in advancing various fields within chemical biology and pharmaceutical science.

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